5-Bromo-1-cyclohexyl-6-fluorobenzimidazole
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Overview
Description
5-Bromo-1-cyclohexyl-6-fluorobenzimidazole: is a chemical compound with the molecular formula C13H14BrFN2 and a molecular weight of 297.17 g/mol . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-cyclohexyl-6-fluorobenzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-fluoroaniline and cyclohexylamine.
Cyclization Reaction: The key step involves the cyclization of 5-bromo-2-fluoroaniline with cyclohexylamine under specific reaction conditions to form the benzimidazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques can further enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-cyclohexyl-6-fluorobenzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds .
Scientific Research Applications
5-Bromo-1-cyclohexyl-6-fluorobenzimidazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-1-cyclohexyl-6-fluorobenzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-1H-benzimidazole: A similar compound with a fluorine atom at the 5-position instead of bromine.
5-Bromo-1H-benzimidazole: A compound with a bromine atom at the 5-position but lacking the cyclohexyl group.
Uniqueness
5-Bromo-1-cyclohexyl-6-fluorobenzimidazole is unique due to the presence of both bromine and fluorine atoms, as well as the cyclohexyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
5-Bromo-1-cyclohexyl-6-fluorobenzimidazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structural features, including the presence of bromine and fluorine atoms along with a cyclohexyl group, contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H14BrFN2, with a molecular weight of approximately 297.171 g/mol. The compound features a benzimidazole core, which is known for its pharmacological relevance.
Property | Value |
---|---|
Molecular Formula | C13H14BrFN2 |
Molecular Weight | 297.171 g/mol |
Structural Features | Bromine, Fluorine, Cyclohexyl group |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the viability of various cancer cell lines, including liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL 60) cells. The MTT reduction assay was employed to assess cell viability, revealing that this compound can outperform standard chemotherapeutic agents like methotrexate in certain contexts.
Case Study: In Vitro Efficacy
In one study, the compound showed an IC50 value of approximately 25.72 ± 3.95 μM against MCF cell lines, indicating its effectiveness in inducing apoptosis in cancer cells. Additionally, animal models demonstrated tumor growth suppression when treated with this compound .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Studies have shown that it possesses activity against various microorganisms, including bacteria and fungi. The minimum inhibitory concentration (MIC) values were determined for several strains.
Microorganism | MIC (mM) |
---|---|
Pseudomonas aeruginosa | 0.01 |
Staphylococcus aureus | 0.015 |
These results suggest that the compound could serve as a promising candidate for developing new antimicrobial agents .
Antioxidant Activity
The antioxidant properties of this compound have been evaluated through various assays measuring free radical scavenging activity. The compound demonstrated notable activity in inhibiting oxidative stress markers, which is crucial for preventing cellular damage associated with various diseases.
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It is believed to modulate enzyme activities and receptor functions involved in cell proliferation and apoptosis pathways. This mechanism underlies its anticancer effects and potential therapeutic applications in treating other diseases .
Comparison with Similar Compounds
This compound shares structural similarities with other benzimidazole derivatives but stands out due to its unique combination of halogen substituents and cycloalkyl groups.
Compound Name | Molecular Formula | Key Differences |
---|---|---|
5-Bromo-1-methylbenzimidazole | C8H8BrN2 | Lacks cyclohexyl group |
5-Chloro-1-cyclohexylbenzimidazole | C13H14ClN2 | Chlorine instead of bromine |
6-Fluoro-1-cyclopentylbenzimidazole | C12H12FN2 | Cyclopentyl group instead of cyclohexyl |
Properties
IUPAC Name |
5-bromo-1-cyclohexyl-6-fluorobenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrFN2/c14-10-6-12-13(7-11(10)15)17(8-16-12)9-4-2-1-3-5-9/h6-9H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQORTAOFZXABHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NC3=CC(=C(C=C32)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80742916 |
Source
|
Record name | 5-Bromo-1-cyclohexyl-6-fluoro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80742916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-71-4 |
Source
|
Record name | 5-Bromo-1-cyclohexyl-6-fluoro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80742916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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